Dids

Description

Properties

IUPAC Name |

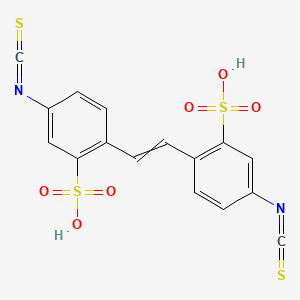

5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCNMFDFYJUPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164976, DTXSID701027549 | |

| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53005-05-3, 152216-76-7 | |

| Record name | DIDS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53005-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIDS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053005053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DIDS

For Researchers, Scientists, and Drug Development Professionals

Core Summary

4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized chemical probe for the study of anion transport. Its primary mechanism of action involves the inhibition of anion exchanger proteins, most notably the Band 3 protein (AE1/SLC4A1) in erythrocytes. The interaction is characterized by a two-step process: an initial, reversible high-affinity binding, followed by an irreversible, covalent modification of the transporter. The isothiocyanate groups of this compound react with lysine residues on the protein, leading to a conformational change that locks the transporter in an outward-facing position, thereby blocking anion exchange. Beyond its canonical role as an anion exchanger inhibitor, this compound exhibits a range of off-target effects, interacting with other membrane transporters, channels, and intracellular proteins. This guide provides a comprehensive overview of the molecular mechanisms of this compound, quantitative data on its inhibitory actions, and detailed experimental protocols for its study.

Primary Mechanism of Action: Inhibition of the Band 3 Anion Exchanger (AE1/SLC4A1)

The most extensively characterized target of this compound is the Band 3 anion exchanger, a member of the Solute Carrier Family 4 (SLC4). This protein is crucial for chloride-bicarbonate exchange in red blood cells, a process vital for carbon dioxide transport in the blood.

Two-Step Binding and Covalent Modification

The interaction of this compound with Band 3 is a biphasic process[1]:

-

Reversible Binding: this compound initially binds to an outward-facing conformation of the Band 3 protein with high affinity. This reversible interaction is characterized by a low dissociation constant (Kd)[2][3]. At low temperatures (e.g., 0°C), this reversible binding can be studied in isolation[2][3].

-

Irreversible Covalent Modification: Following the initial binding, the highly reactive isothiocyanate (-N=C=S) groups of this compound form covalent thiourea linkages with primary amino groups, specifically the ε-amino group of lysine residues on the Band 3 protein. This covalent modification leads to irreversible inhibition of the transporter's function.

This two-step mechanism can be visualized as follows:

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies depending on the target protein and the experimental conditions. The following tables summarize key quantitative data for this compound and its analogs.

| Target Protein | Cell Type/System | Parameter | Value | Reference(s) |

| AE1 (Band 3) | Human Erythrocytes | Kd | 25.3 nM | [2][3] |

| Human Erythrocytes | kon | 3.72 x 105 M-1s-1 | [2][3] | |

| Human Erythrocytes | koff | 9.40 x 10-3 s-1 | [2][3] | |

| Human Erythrocytes | IC50 (anion exchange) | ~40 nM | [4] | |

| Human Erythrocytes | Apparent K1/2 (deformation-induced cation flux) | 1 µM | [5] | |

| AE2 (SLC4A2) | Xenopus oocytes | IC50 | ~5.2 µM (less potent than on AE1) | [6] |

| Calu-3 cells | IC50 | ~17 µM | ||

| NBCe1 (SLC4A4) | Xenopus oocytes | Ki | 36 µM | [7][8] |

| Xenopus oocytes | Apparent Ki | ~40 µM | [9] | |

| NBCn1 (SLC4A7) | Various | Sensitivity | Variable (sensitive to insensitive) | [10][11] |

| VDAC1 | THP-1 macrophages | - | Inhibition of apoptosis | [12] |

| Isolated Mitochondria | - | Inhibition of VDAC1 oligomerization | [13] | |

| Caspases | HeLa cell lysates | - | Direct inhibition of caspase-3, -8, and -9 |

Table 1: Inhibitory constants and kinetic parameters of this compound for various target proteins.

Off-Target Effects and Other Mechanisms of Action

While this compound is a cornerstone tool for studying anion exchangers, it is not entirely specific and has been shown to interact with a variety of other proteins, leading to a range of biological effects.

Inhibition of Other SLC4 Family Members

This compound also inhibits other members of the SLC4 family, albeit generally with lower potency than for AE1. These include other anion exchangers like AE2 and AE3, as well as sodium-bicarbonate cotransporters (NBCs) such as NBCe1.[7][14][15] The sensitivity of NBCn1 to this compound appears to be cell-type dependent.[10][16]

Inhibition of Voltage-Dependent Anion Channel (VDAC)

This compound has been shown to inhibit the voltage-dependent anion channel (VDAC) located in the outer mitochondrial membrane.[12][17][18][19] This inhibition can interfere with mitochondrial function and apoptosis.[12][13]

Direct Inhibition of Caspases

This compound can directly inhibit the activity of caspases, key enzymes in the apoptotic cascade. This inhibition appears to be independent of its effects on ion transport and is likely due to the reaction of its isothiocyanate groups with thiol groups in the caspase active site.

Inhibition of RAD51

This compound has been identified as an inhibitor of the RAD51 protein, which is essential for homologous recombination DNA repair. The mechanism of inhibition involves the isothiocyanate groups of this compound.

The following diagram illustrates the diverse targets of this compound:

Experimental Protocols

Radiolabeled this compound Binding Assay with Erythrocyte Ghosts

This protocol allows for the characterization of this compound binding to its primary target, the Band 3 protein, using radiolabeled this compound (e.g., [³H]this compound).

Workflow:

Detailed Methodology:

-

Preparation of Erythrocyte Ghosts:

-

Obtain fresh human red blood cells and wash them three times in isotonic saline (0.9% NaCl) by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).

-

Lyse the washed erythrocytes by adding them to a large volume of hypotonic buffer (e.g., 5 mM sodium phosphate, pH 8.0) at 4°C.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the erythrocyte membranes (ghosts).

-

Wash the ghosts repeatedly with the hypotonic buffer until they are white, indicating the removal of hemoglobin.

-

Resuspend the final ghost pellet in an appropriate binding buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Determine the protein concentration of the ghost suspension using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, add a fixed amount of erythrocyte ghost protein (e.g., 50-100 µg).

-

To each tube, add increasing concentrations of [³H]this compound (e.g., from 1 nM to 1 µM).

-

For the determination of non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 100 µM) in addition to the [³H]this compound.

-

Incubate the tubes at a controlled temperature (e.g., 0°C for reversible binding, or 37°C for irreversible binding) for an appropriate time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Filtration Method: Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/C) under vacuum. The ghosts with bound [³H]this compound will be retained on the filter. Wash the filters quickly with ice-cold binding buffer to remove unbound [³H]this compound.

-

Centrifugation Method: Centrifuge the tubes at high speed to pellet the ghosts. Carefully remove the supernatant containing the unbound [³H]this compound.

-

-

Quantification of Radioactivity:

-

Place the filters (from the filtration method) or the ghost pellets (from the centrifugation method) into scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (counts from tubes with excess unlabeled this compound) from the total binding to obtain the specific binding at each [³H]this compound concentration.

-

Plot the specific binding versus the concentration of free [³H]this compound.

-

Analyze the data using non-linear regression to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Alternatively, a Scatchard plot can be used for linear analysis.

-

Anion Flux Assay using a Fluorescent Indicator

This protocol measures the inhibitory effect of this compound on anion transport by monitoring changes in intracellular anion concentration using a fluorescence-based indicator.

Workflow:

Detailed Methodology:

-

Cell Preparation and Dye Loading:

-

Culture cells expressing the anion transporter of interest (e.g., HEK293 cells transfected with an SLC4 family member) on a suitable plate for fluorescence measurements (e.g., black-walled, clear-bottom 96-well plates).

-

Wash the cells with a chloride-free buffer (e.g., replacing chloride with gluconate or nitrate).

-

Load the cells with a chloride-sensitive fluorescent dye (e.g., SPQ or MEQ) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

This compound Incubation:

-

Pre-incubate the dye-loaded cells with various concentrations of this compound (e.g., from 1 nM to 100 µM) or a vehicle control in the chloride-free buffer for a defined period (e.g., 15-30 minutes).

-

-

Anion Flux Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Initiate anion influx by rapidly adding a buffer containing a high concentration of chloride.

-

Monitor the change in fluorescence over time. The influx of chloride will quench the fluorescence of dyes like SPQ and MEQ.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence change for each this compound concentration. This rate is proportional to the rate of anion influx.

-

Normalize the rates to the control (vehicle-treated) cells.

-

Plot the normalized rate of anion influx as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for this compound inhibition.

-

Identification of this compound Binding Sites by Mass Spectrometry

This protocol outlines a general workflow for identifying the specific amino acid residues that are covalently modified by this compound using mass spectrometry.

Workflow:

Detailed Methodology:

-

Protein Labeling:

-

Incubate the purified target protein with this compound at a specific molar ratio (e.g., 1:1 or 1:5 protein to this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4-8.0) at room temperature or 37°C for a defined time (e.g., 1-2 hours). A control sample without this compound should be prepared in parallel.

-

-

Removal of Excess this compound:

-

Remove unreacted this compound by dialysis, gel filtration, or precipitation of the protein.

-

-

Proteolytic Digestion:

-

Denature the this compound-labeled and control proteins (e.g., by boiling in the presence of SDS).

-

Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into smaller peptides using a specific protease, such as trypsin, overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixtures by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS).

-

Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument automatically selects peptide precursor ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

-

In the search parameters, specify a variable modification corresponding to the mass of this compound (or a fragment of it, depending on the fragmentation method) on lysine residues.

-

Manually inspect the MS/MS spectra of putative this compound-modified peptides to confirm the modification site. The presence of fragment ions with the mass of this compound adducted to a specific lysine residue provides evidence for covalent modification at that site.

-

Conclusion

This compound remains an invaluable tool for probing the function of anion transporters and has contributed significantly to our understanding of their physiological roles. However, its off-target effects necessitate careful experimental design and interpretation of results. The methodologies outlined in this guide provide a framework for the rigorous investigation of the mechanism of action of this compound and its interactions with various cellular components. As our understanding of the diverse roles of anion transport in health and disease continues to grow, the precise application of chemical probes like this compound will be essential for future discoveries in this field.

References

- 1. Kinetic mechanism of this compound binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible this compound binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential inhibition of AE1 and AE2 anion exchangers by oxonol dyes and by novel polyaminosterol analogs of the shark antibiotic squalamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SLC4A Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Na/bicarbonate cotransporter NBCe1-A by diBAC oxonol dyes relative to niflumic acid and a stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. NBCn1 (slc4a7) mediates the Na+-dependent bicarbonate transport important for regulation of intracellular pH in mouse vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of VDAC1 prevents Ca²⁺-mediated oxidative stress and apoptosis induced by 5-aminolevulinic acid mediated sonodynamic therapy in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VDAC1-interacting anion transport inhibitors inhibit VDAC1 oligomerization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The SLC4 Family of Bicarbonate (HCO3−) Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The SLC4 family of bicarbonate (HCO₃⁻) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. liu.diva-portal.org [liu.diva-portal.org]

- 18. researchgate.net [researchgate.net]

- 19. The Impact of this compound-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Functions of 4,4′-Diisothiocyano-2,2′-stilbenedisulfonic Acid (DIDS): A Technical Guide

Abstract

4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid (DIDS) is a potent and widely utilized chemical probe in cell biology and physiology. Primarily known as a covalent inhibitor of anion exchange, its utility extends to a variety of cellular targets and processes. This technical guide provides an in-depth analysis of the molecular functions of this compound within the cellular environment, intended for researchers, scientists, and professionals in drug development. We consolidate quantitative data on its inhibitory actions, present detailed experimental protocols for its application, and visualize its impact on key signaling pathways and experimental workflows.

Core Function and Mechanism of Action

This compound is a stilbene disulfonate derivative recognized principally for its powerful inhibition of anion transport across biological membranes. Its primary mechanism involves the covalent modification of proteins, leading to largely irreversible inhibition.

Inhibition of Anion Exchangers

The most well-characterized function of this compound is the inhibition of the SLC4 family of bicarbonate transporters, particularly the anion exchanger 1 (AE1), also known as Band 3, in erythrocytes.[1] The interaction occurs in two stages: an initial, rapid, and reversible competitive binding, followed by a slower, covalent, and irreversible reaction.[2][3] The isothiocyanate groups (-N=C=S) of this compound react with primary amine groups, such as the ε-amino group of specific lysine residues within the transporter protein, to form a stable thiourea linkage.[1] This covalent modification locks the transporter in a conformation that is unable to mediate ion exchange. In Ehrlich ascites tumor cells, the reversible inhibition is competitive with a Ki of approximately 2 µM.[3]

Broader Specificity and Cellular Effects

While its fame comes from inhibiting Band 3, the reactivity of this compound is not exclusive. It affects a range of other cellular proteins and processes, often through similar covalent interactions or allosteric effects. These broader activities necessitate careful interpretation of experimental results.

-

Chloride Channels: this compound is a known blocker of various chloride channels, including members of the CLC family. However, it is considered a low-potency and non-selective inhibitor for these channels.[4] Interestingly, in aqueous solutions, this compound can hydrolyze and multimerize into polythioureas, which are significantly more potent inhibitors of CLC channels than the parent compound.[4]

-

Intracellular pH Regulation: By blocking chloride-bicarbonate exchangers, this compound directly impacts intracellular pH (pHi) regulation. Inhibition of these exchangers prevents the extrusion of bicarbonate, leading to intracellular acidification.[5][6] This perturbation of pHi can have widespread secondary effects on cellular function.

-

Cation Transport: In human erythrocytes, this compound has been shown to inhibit deformation-induced cation (Na+, K+, Ca2+) flux, suggesting that Band 3 may be involved in a cation transport pathway distinct from its anion exchange function.[7][8]

-

Apoptosis and Cell Viability: this compound exhibits complex, often contradictory, roles in cell survival. It can inhibit the activation of initiator caspase-9 and effector caspase-3, key mediators of apoptosis.[9] It also directly inhibits caspase activity in cell lysates.[3] This anti-apoptotic effect is partly attributed to its inhibition of the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane, which prevents VDAC1 oligomerization and the subsequent release of pro-apoptotic factors.[10] Conversely, this compound has also been reported to induce apoptosis in some cell types, possibly through its myriad of cellular interactions.[11]

-

DNA Repair: this compound has been identified as an inhibitor of RAD51, a key enzyme in the homologous recombination pathway of DNA double-strand break repair. It directly binds to RAD51 and inhibits its DNA-binding and strand exchange activities.[4][12]

-

Other Targets: this compound has been shown to inhibit Na-K-ATPase activity indirectly via a Src family kinase-dependent mechanism, likely triggered by intracellular acidification.[13] It also affects endocytosis and iron uptake in reticulocytes.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the inhibitory function of this compound across various cellular targets and systems.

| Target Protein | Cell Type / System | Parameter | Value | Reference(s) |

| Anion Exchanger (Band 3) | Human Erythrocytes | K1/2 (Deformation-induced cation flux) | ~1 µM | [7][8] |

| Anion Exchanger | Ehrlich Ascites Tumor Cells | Ki (reversible, competitive) | ~2 µM | [3] |

| Anion Exchanger | Ehrlich Ascites Tumor Cells | Inhibitory Concentration | 25 µM (>95% inhibition) | [3] |

| ClC-Ka Chloride Channel | Mammalian | IC50 | 100 µM | [4] |

| ClC-ec1 Cl-/H+ Exchanger | Bacterial | IC50 | ~300 µM | [4] |

| RAD51 | In vitro strand exchange assay | IC50 | 0.9 µM - 10 µM | [7] |

| P2 Purinoceptor | Rat Parotid Acinar Cells | IC50 (for ATP-stimulated ⁴⁵Ca²⁺ intake) | ~35 µM | [14] |

| Sarcoplasmic Reticulum Anion Efflux | Rabbit SR Vesicles | Half-maximal inhibition (Phosphate) | 3 µM | [15] |

| Sarcoplasmic Reticulum Ca²⁺ Transport | Rabbit SR Vesicles | Half-maximal inhibition | 4 µM | [15] |

Table 1: Inhibitory Constants and Concentrations of this compound

| Target Protein | Cell Type / System | Parameter | Value | Reference(s) |

| Band 3 Protein | Human Erythrocytes (at 0°C) | k+1 (Association rate constant) | (3.72 ± 0.42) x 10⁵ M⁻¹s⁻¹ | [10][16] |

| Band 3 Protein | Human Erythrocytes (at 0°C) | k-1 (Dissociation rate constant) | (9.40 ± 0.68) x 10⁻³ s⁻¹ | [10][16] |

| Band 3 Protein | Human Erythrocytes (at 0°C) | KD (Dissociation constant) | 2.53 x 10⁻⁸ M (25.3 nM) | [10][16] |

Table 2: Kinetic Parameters of this compound Binding to Band 3 Protein

Key Signaling Pathways and Interactions

This compound interferes with several critical signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions.

This compound Inhibition of Anion Exchange and Effect on Intracellular pH

This compound primarily targets the Band 3 anion exchanger, blocking the electroneutral exchange of Cl⁻ for HCO₃⁻. This action disrupts a key cellular mechanism for pH regulation, leading to the accumulation of acidic equivalents and a decrease in intracellular pH.

This compound-Mediated Inhibition of Apoptosis

This compound can exert anti-apoptotic effects through multiple mechanisms. It inhibits the oligomerization of VDAC1 on the mitochondrial membrane, preventing the release of cytochrome c. Furthermore, it has been shown to directly inhibit the activity of caspases, the core executioners of apoptosis.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound. These protocols are derived from published literature and serve as a guide for laboratory application.

Protocol: Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes how to measure changes in pHi in response to this compound using the pH-sensitive fluorescent dye BCECF-AM.

Materials:

-

Cells in suspension or adhered to coverslips.

-

HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4.

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), 1 mM stock in anhydrous DMSO.

-

This compound, stock solution in DMSO or appropriate buffer.

-

Fluorescence spectrophotometer or fluorescence microscope capable of ratiometric imaging with excitation wavelengths of ~490 nm and ~440 nm (isosbestic point) and emission at ~530 nm.

Procedure:

-

Cell Preparation:

-

For suspension cells: Harvest and wash cells with HBS. Resuspend in HBS to a final concentration of approximately 1-3 x 10⁶ cells/mL.

-

For adherent cells: Grow cells on glass coverslips to desired confluency.

-

-

Dye Loading:

-

Add the 1 mM BCECF-AM stock solution to the cell suspension or coverslip media to a final concentration of 1-5 µM.

-

Incubate the cells at 37°C for 30-60 minutes to allow the AM ester to be cleaved by intracellular esterases, trapping the BCECF dye inside the cells.[17]

-

-

Washing:

-

After incubation, wash the cells three times with fresh, pre-warmed (37°C) HBS to remove any extracellular dye.[17]

-

Resuspend cells or place the coverslip in fresh HBS for measurement.

-

-

Fluorescence Measurement:

-

Place the cell sample (in a cuvette or on the microscope stage) in the instrument, maintained at 37°C.

-

Record the baseline fluorescence by alternating excitation between the pH-sensitive wavelength (~490 nm) and the pH-insensitive isosbestic wavelength (~440 nm), while measuring emission at ~530 nm.

-

Calculate the ratio of fluorescence intensities (F₄₉₀ / F₄₄₀).

-

-

This compound Treatment:

-

Add this compound to the desired final concentration and continue recording the fluorescence ratio over time. A decrease in the ratio indicates intracellular acidification.

-

-

Calibration (Optional but Recommended):

-

To convert fluorescence ratios to absolute pHi values, a calibration curve must be generated at the end of each experiment.

-

Expose the BCECF-loaded cells to a high K⁺ buffer containing the K⁺/H⁺ ionophore nigericin. This equilibrates the intracellular and extracellular pH.

-

Sequentially change the extracellular buffer to solutions of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) and record the corresponding fluorescence ratio at each pH value.

-

Plot the known pH values against the measured ratios to generate a calibration curve.

-

Protocol: Inhibition of RAD51-Mediated DNA Strand Exchange

This protocol outlines an in vitro assay to measure the inhibitory effect of this compound on the D-loop formation activity of the RAD51 recombinase.[4][7]

Materials:

-

Purified human RAD51 protein.

-

Single-stranded DNA (ssDNA) oligonucleotide (e.g., 50-mer), ³²P-labeled at the 5' end.

-

Homologous superhelical double-stranded DNA (dsDNA).

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM ATP, 1 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA.

-

This compound stock solution in an appropriate solvent (e.g., methanol or DMSO).

-

Stop Buffer: 0.5% SDS, 20 mM EDTA, and proteinase K (0.5 mg/mL).

-

Agarose gel (e.g., 1%) and TBE buffer for electrophoresis.

-

Phosphor imager or autoradiography film.

Procedure:

-

Reaction Setup: Prepare reaction mixtures on ice. The order of addition is critical for testing the mechanism of inhibition. A typical reaction might be:

-

Reaction Buffer

-

RAD51 protein (e.g., 0.1 µM)

-

This compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle-only control.[7]

-

-

Pre-incubation: Incubate the mixture of RAD51 and this compound for 10 minutes at 37°C to allow for binding.

-

Nucleofilament Formation: Add the ³²P-labeled ssDNA to the reaction mixture. Incubate for 10 minutes at 37°C to allow the formation of the RAD51-ssDNA nucleoprotein filament.

-

Strand Invasion (D-loop Formation): Initiate the strand exchange reaction by adding the homologous superhelical dsDNA.

-

Reaction Time Course: Incubate the complete reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stopping the Reaction: Stop the reaction for each aliquot by mixing it with an equal volume of Stop Buffer and incubating for 15 minutes at 37°C to deproteinize the sample.

-

Analysis:

-

Analyze the reaction products by agarose gel electrophoresis. The D-loop product (a joint molecule of ssDNA and dsDNA) will migrate slower than the individual ssDNA and dsDNA substrates.

-

Dry the gel and visualize the ³²P-labeled DNA using a phosphor imager or autoradiography.

-

Quantify the percentage of D-loop formation relative to the total labeled ssDNA in each lane to determine the extent of inhibition by this compound.

-

Experimental Workflow: Labeling Membrane Proteins with ³H-DIDS

This workflow outlines the key steps for identifying anion exchange proteins by covalently labeling them with tritiated this compound ([³H]-DIDS), followed by electrophoretic analysis.[3]

Conclusion

4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid remains an invaluable, albeit complex, tool for cellular research. Its primary and most potent function is the covalent inhibition of anion exchangers, making it a cornerstone for studies of ion transport and intracellular pH regulation. However, its reactivity extends to other critical cellular proteins involved in apoptosis, DNA repair, and cation transport. This broader specificity demands careful experimental design and data interpretation. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound as a chemical probe, enabling a deeper understanding of the fundamental cellular processes it modulates.

References

- 1. Kinetics of this compound inhibition of HL-60 cell anion exchange rules out ping-pong model with slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a chemical compound that inhibits RAD51-mediated homologous pairing and strand exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress | PLOS One [journals.plos.org]

- 6. The Impact of this compound-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of VDAC1 Protects Against Glutamate-Induced Oxytosis and Mitochondrial Fragmentation in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VDAC1-interacting anion transport inhibitors inhibit VDAC1 oligomerization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Determinant of this compound Analogs Targeting RAD51 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid): A Technical Guide to its Function as an Anion Exchange Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely utilized chemical probe for the study of anion transport across biological membranes. Its primary mechanism of action involves the inhibition of anion exchanger (AE) proteins, most notably Band 3 (AE1) in erythrocytes, as well as other members of the Solute Carrier 4 (SLC4) and Chloride Channel (ClC) families. This compound exhibits a dual mechanism of inhibition: a rapid, reversible, competitive binding followed by a slower, irreversible covalent modification of the transporter protein. This technical guide provides an in-depth overview of the core mechanisms of this compound, quantitative data on its inhibitory properties, detailed experimental protocols for its use, and a discussion of its impact on cellular signaling pathways, making it an essential resource for researchers in physiology, cell biology, and pharmacology.

Mechanism of Action

This compound inhibits anion exchange through a two-step process involving both non-covalent and covalent interactions with the target transporter protein.

-

Reversible Binding: Initially, this compound binds reversibly to the outward-facing conformation of the anion exchanger. This binding is competitive with physiological anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻)[1]. The two sulfonic acid groups on the stilbene backbone are thought to interact with the positively charged anion-binding site within the transporter's transmembrane domain[2].

-

Irreversible Covalent Modification: Following the initial reversible binding, the two highly reactive isothiocyanate groups of this compound can form covalent thiourea bonds with nucleophilic residues on the protein, primarily the ε-amino group of specific lysine residues[1][2]. This covalent modification leads to irreversible inhibition of the transporter's function. In human erythrocyte Band 3, this compound has been shown to covalently bind to lysine residues within the membrane-spanning domain[2].

This dual mechanism allows for both kinetic studies of reversible inhibition and the permanent labeling and identification of anion transport proteins.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies depending on the specific anion transporter, the experimental conditions (e.g., temperature, pH), and the substrate being transported. The following tables summarize key quantitative data for this compound inhibition.

| Transporter/Channel | Cell Type/System | IC₅₀ | Apparent Kᵢ | Notes | Reference(s) |

| Band 3 (AE1) | Human Erythrocytes | 31 ± 6 nM (equilibrated) | ~2 µM (reversible, zero Cl⁻) | Inhibition is time-dependent. The IC₅₀ is significantly lower after equilibration. | [3][4] |

| ClC-Ka Chloride Channel | Mammalian | 100 µM | [5] | ||

| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial | ~300 µM | [5] | ||

| Deformation-induced Cation Flux | Human Erythrocytes | Apparent K₁/₂ of 1 µM | Inhibits 55-60% of the flux. | [6] | |

| Ca²⁺-activated Cl⁻ Current (STICs) | Rabbit Portal Vein Smooth Muscle | 210 µM | [5] | ||

| Vasodilation | Cerebral Artery Smooth Muscle | 69 ± 14 µM | [5] |

Table 1: Inhibitory Concentrations (IC₅₀) and Inhibition Constants (Kᵢ) of this compound for Various Transporters.

| Parameter | Value | Conditions | Reference(s) |

| Dissociation Constant (Kᴅ) | 2.53 x 10⁻⁸ M (25.3 nM) | 0°C, 165 mM KCl, pH 7.3 | [7][8] |

| Association Rate Constant (k₊₁) | (3.72 ± 0.42) x 10⁵ M⁻¹s⁻¹ | 0°C, 165 mM KCl, pH 7.3 | [7][8] |

| Dissociation Rate Constant (k₋₁) | (9.40 ± 0.68) x 10⁻³ s⁻¹ | 0°C, 165 mM KCl, pH 7.3 | [7][8] |

| Activation Energy (Association) | 34 ± 9 kJ/mol | [7][8] | |

| Activation Energy (Dissociation) | 152 ± 21 kJ/mol | [7][8] |

Table 2: Kinetic and Thermodynamic Parameters of Reversible this compound Binding to Band 3 Protein in Human Erythrocytes.

Experimental Protocols

Anion Exchange Inhibition Assay using a Fluorescent pH-sensitive Dye

This protocol describes a common method to measure the inhibition of Cl⁻/HCO₃⁻ exchange by this compound by monitoring changes in intracellular pH (pHi).

Principle: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF). The activity of the Cl⁻/HCO₃⁻ exchanger is measured by inducing a rapid change in extracellular Cl⁻ concentration, which in the presence of HCO₃⁻, leads to a change in pHi. This compound will inhibit this change.

Materials:

-

Cells expressing the anion exchanger of interest (e.g., erythrocytes, cultured cell lines)

-

BCECF-AM (pH-sensitive fluorescent dye)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (Cl⁻-containing buffer)

-

Cl⁻-free buffer (e.g., replacing NaCl with sodium gluconate)

-

This compound stock solution (e.g., in DMSO)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Loading: Incubate cells with BCECF-AM (typically 1-5 µM) in Cl⁻-containing buffer at 37°C for 30-60 minutes.

-

Washing: Wash the cells twice with Cl⁻-containing buffer to remove extracellular dye.

-

This compound Incubation: Resuspend the cells in Cl⁻-containing buffer and add this compound at the desired concentrations. Incubate for a specific time (e.g., 10-30 minutes) to allow for binding and inhibition. A control group without this compound should be included.

-

Initiating Anion Exchange: To measure Cl⁻/HCO₃⁻ exchange, rapidly switch the cells to a Cl⁻-free, HCO₃⁻-containing buffer. This will cause an efflux of intracellular Cl⁻ in exchange for extracellular HCO₃⁻, leading to an increase in pHi.

-

Fluorescence Measurement: Monitor the fluorescence of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to the pHi.

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-K⁺ buffer containing nigericin at different known pH values.

-

Data Analysis: Calculate the initial rate of pHi change. Plot the rate of change as a function of this compound concentration to determine the IC₅₀.

Radiolabeled this compound Binding Assay

This protocol is used to quantify the number of this compound binding sites on a membrane protein.

Principle: Cells or isolated membranes are incubated with radiolabeled this compound (e.g., [³H]this compound). The amount of bound radioactivity is measured after separating the bound from the free radioligand.

Materials:

-

Cells or isolated membranes

-

[³H]this compound

-

Binding buffer (e.g., PBS)

-

Washing buffer (ice-cold)

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a microcentrifuge tube, mix the cell/membrane suspension with varying concentrations of [³H]this compound. To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled this compound is included.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 0°C or 25°C) for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration apparatus. This separates the membranes with bound [³H]this compound from the unbound ligand.

-

Washing: Quickly wash the filters with ice-cold washing buffer to remove any remaining unbound [³H]this compound.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of [³H]this compound concentration and use Scatchard analysis or non-linear regression to determine the dissociation constant (Kᴅ) and the maximum number of binding sites (Bₘₐₓ).

Signaling Pathways and Logical Relationships

Inhibition of anion exchange by this compound can have downstream effects on various cellular signaling pathways, primarily due to alterations in intracellular ion concentrations and pH.

This compound-Induced Activation of Src Family Kinases

In some cell types, this compound has been shown to activate Src family kinases (SFKs). This is thought to be an indirect effect resulting from changes in intracellular pH. A decrease in cytoplasmic pH can lead to the activation of SFKs, which in turn can phosphorylate a variety of downstream targets, influencing processes like cell proliferation and migration.

References

- 1. Kinetics of this compound inhibition of HL-60 cell anion exchange rules out ping-pong model with slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate Binding and Inhibition of the Anion Exchanger 1 Transporter | bioRxiv [biorxiv.org]

- 3. An oxonol dye is the most potent known inhibitor of band 3-mediated anion exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible this compound binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Molecular Targets of DIDS in Neuronal Cells: A Technical Guide

Abstract

4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a widely utilized chemical probe known for its ability to covalently bind and inhibit anion transport proteins. While classically used to study chloride-bicarbonate exchangers, its molecular interactions within the complex environment of neuronal cells are multifaceted. This technical guide provides an in-depth overview of the known molecular targets of this compound in neurons, presenting quantitative data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways. The primary targets include members of the Solute Carrier Family 4 (SLC4), certain chloride channels (ClCs), and non-canonical targets such as Toll-like receptors, which are implicated in neuroprotective pathways. Understanding this target profile is critical for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.

Primary Molecular Targets in Neuronal Cells

This compound primarily interacts with a range of transporters and channels that are crucial for maintaining ionic and pH homeostasis in neurons. The consequences of these interactions are significant, affecting everything from baseline neuronal excitability to survival under pathological conditions.

Solute Carrier Family 4 (SLC4) Anion Transporters

The SLC4 family, which includes anion exchangers (AEs) and sodium-coupled bicarbonate transporters (NCBTs), are fundamental regulators of intracellular pH (pHi) in virtually all cells, including neurons.[1]

-

Anion Exchanger 3 (AE3, gene SLC4A3) : AE3 is prominently expressed in the brain and mediates the electroneutral exchange of Cl⁻ for HCO₃⁻.[2] By extruding bicarbonate, its activity typically results in a net acid loading, helping to correct intracellular alkalosis. This compound is a well-established inhibitor of this transporter.[3]

-

Sodium-Coupled Bicarbonate Transporters (NCBTs) : This subgroup includes the electrogenic Na⁺/HCO₃⁻ cotransporter NBCe1 (SLC4A4) and the electroneutral Na⁺/HCO₃⁻ cotransporter NBCn1 (SLC4A7). These transporters use the sodium gradient to drive bicarbonate influx, serving as the primary acid extrusion mechanism in neurons to counteract acidosis.[1] this compound potently inhibits most NCBTs, thereby blocking the depolarization-induced alkalinization observed in hippocampal neurons.[4] Notably, some isoforms like NBCn1 are reported to be relatively insensitive to this compound.[1]

The inhibition of these transporters by this compound leads to a significant disruption of neuronal pHi regulation. Application of this compound can cause intracellular acidification and prevent the cell from recovering from acid loads.[5]

The following diagram illustrates the central role of SLC4 transporters in managing neuronal intracellular pH and how this compound disrupts this balance.

Caption: this compound inhibits key SLC4 transporters, disrupting neuronal pH homeostasis.

ClC Family Chloride Channels

The ClC family includes both bona fide chloride channels and Cl⁻/H⁺ antiporters. These proteins are involved in setting the resting membrane potential, cell volume regulation, and the acidification of intracellular organelles. This compound is known to inhibit some members of this family, although its derivatives can be significantly more potent.[6][7]

-

ClC-Ka : While primarily a renal channel, ClC channels are expressed in the nervous system. This compound inhibits ClC-Ka with an IC₅₀ of 100 µM.[6]

-

This compound Oligomers : It is critical to note that this compound hydrolyzes in aqueous solution to form polythiourea oligomers. These derivatives can be far more potent than the parent molecule. For instance, a this compound pentamer inhibits ClC-Ka with an IC₅₀ of 500 nM, a 200-fold increase in potency.[6] This has significant implications for experimental reproducibility and interpretation.

Other and Non-Canonical Targets

Recent evidence has expanded the target profile of this compound beyond classical anion transporters, revealing interactions that may explain its neuroprotective effects in certain pathological models.

-

Toll-like Receptor 2 (TLR2) : In an in vitro model of ischemia, this compound was found to be neuroprotective by suppressing the TLR2 signaling pathway.[8] Upregulation of TLR2 leads to increased production of the pro-inflammatory cytokine Interleukin-1β (IL-1β), contributing to cell death. This compound blocks this cascade, demonstrating a novel anti-inflammatory mechanism of action.[8]

-

Transient Receptor Potential (TRP) Channels : this compound has been shown to modulate several members of the TRP channel family. It potentiates agonist-induced currents of TRPV1 in dorsal root ganglion (DRG) neurons and exhibits antagonistic activity at TRPM4 and TRPC4 channels.

-

SLC26A11 : In primary cortical neurons, this compound was shown to block outward rectifying chloride currents carried by SLC26A11, an activity which may contribute to its protective effects against NMDA-induced cell death.[9]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC₅₀) or dissociation constants (KD) for this compound and its derivatives on various neuronal or related targets.

| Target Class | Specific Target | Cell Type / Preparation | IC₅₀ / KD | Citation(s) |

| ClC Channels | ClC-Ka | Heterologous Expression | 100 µM | [6] |

| ClC-Ka (this compound Pentamer) | Heterologous Expression | 0.5 µM | [6][10] | |

| TRP Channels | TRPV1 (Potentiation) | Rat DRG Neurons | 4.88 µM | |

| Other | RAD51 Recombinase | Purified Protein | 2 µM (KD) | |

| Neuroprotection (Overall Effect) | Organotypic Hippocampal Slices | 26 µM | [8] |

Key Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Target Validation

This protocol describes the standard procedure for evaluating the effect of this compound on ion channel or transporter currents in cultured neurons using the whole-cell voltage-clamp technique.[11][12][13]

Objective: To measure ionic currents through a specific channel or transporter in a neuron before, during, and after the application of this compound to determine its inhibitory effect and calculate the IC₅₀.

Materials:

-

Cells: Primary cultured neurons (e.g., hippocampal, cortical) or a cell line expressing the target of interest, plated on glass coverslips.

-

External (Bath) Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Continuously bubbled with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution: Composition depends on the current being isolated. For general chloride currents, a CsCl-based solution is used to block K⁺ currents. Example (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with CsOH.

-

This compound Stock Solution: 100 mM this compound in DMSO, stored at -20°C. Diluted to final concentrations in ACSF immediately before use.

-

Equipment: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

Procedure:

-

Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage. Begin continuous perfusion with ACSF at a rate of 1-2 mL/min.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Approach and Sealing: Fill a pipette with internal solution and mount it on the headstage. Under visual control, apply positive pressure and approach a healthy-looking neuron. Once the pipette touches the cell membrane, release the positive pressure to allow a high-resistance (GΩ) seal to form.

-

Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Recording:

-

Switch the amplifier to voltage-clamp mode. Hold the neuron at a specific potential (e.g., -70 mV).

-

Apply a voltage protocol (e.g., a series of voltage steps or ramps) to elicit the currents of interest. Record a stable baseline current for 3-5 minutes.

-

Switch the perfusion system to an ACSF solution containing the desired concentration of this compound. Record the currents for several minutes until a steady-state effect is observed.

-

Switch the perfusion back to control ACSF to observe washout (reversibility) of the drug effect. Note: this compound binding can be covalent and thus irreversible.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at a specific voltage before and after this compound application.

-

Calculate the percentage of inhibition: (1 - (I_this compound / I_Control)) * 100.

-

Repeat for multiple this compound concentrations and fit the resulting dose-response data to a Hill equation to determine the IC₅₀.

-

Caption: Standard workflow for electrophysiological analysis of this compound effects.

Protocol: Fluorescence Imaging of Intracellular Chloride [Cl⁻]i

This protocol uses the chloride-sensitive fluorescent dye MQAE (N-(6-Methoxyquinolyl)acetoethyl ester) to measure changes in intracellular chloride concentration in response to transporter activity and its inhibition by this compound.[14][15][16]

Objective: To qualitatively or quantitatively measure this compound-sensitive chloride flux in neurons.

Materials:

-

Cells: Cultured neurons on glass-bottom dishes.

-

Dye: MQAE (stock solution in DMSO).

-

Solutions: Krebs-HEPES buffer or ACSF.

-

Equipment: Fluorescence microscope (confocal or two-photon recommended) with appropriate excitation/emission filters (Ex/Em ≈ 350/460 nm).

Procedure:

-

Dye Loading: Incubate the cultured neurons with 5-10 mM MQAE in buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with dye-free buffer to remove extracellular MQAE.

-

Baseline Imaging: Acquire baseline fluorescence images. The fluorescence intensity of MQAE is inversely proportional to [Cl⁻]i (i.e., it is quenched by chloride).

-

Stimulation: Induce chloride flux by altering ion gradients. For example, to measure Cl⁻ influx, perfuse the cells with a high-Cl⁻ buffer after a period in a low-Cl⁻ buffer.

-

Inhibition: Repeat the stimulation protocol in the presence of this compound (pre-incubated for 5-10 minutes). A functional this compound-sensitive Cl⁻ transporter would normally cause a change in fluorescence upon stimulation; this change will be attenuated or blocked by this compound.

-

Data Analysis:

-

Measure the average fluorescence intensity from regions of interest (ROIs) drawn around cell bodies.

-

Plot fluorescence intensity over time. The rate of fluorescence change is proportional to the rate of Cl⁻ flux.

-

Compare the rate of change in the absence and presence of this compound to determine the extent of inhibition.

-

Additional Signaling Interactions and Conclusions

The discovery that this compound is neuroprotective in an ischemic model via inhibition of the TLR2 pathway highlights its potential as a lead compound in non-canonical contexts.[8] This mechanism is distinct from its effects on ion homeostasis and suggests an anti-inflammatory role.

Caption: this compound blocks ischemic injury by suppressing the TLR2-IL-1β signaling axis.

This compound is a powerful but non-specific inhibitor that affects multiple classes of proteins in neuronal cells. Its primary targets are anion transporters of the SLC4 family and certain ClC channels , through which it profoundly impacts ionic and pH homeostasis. However, its "dirty" pharmacological profile also includes modulation of TRP channels and suppression of TLR2-mediated inflammatory signaling . Researchers using this compound must be aware of this target promiscuity and consider the potential for off-target effects. The instability of this compound in aqueous solutions, leading to the formation of more potent oligomers, further complicates its use and necessitates careful experimental controls.[6] Despite these challenges, the diverse biological activities of this compound continue to provide valuable insights into the complex physiology of neuronal cells and offer potential, if unrefined, avenues for therapeutic intervention.

References

- 1. Intracellular pH regulation by acid-base transporters in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomic structure of human anion exchanger 3 and its potential role in hereditary neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EMDB-39034: Human AE3 with NaHCO3- and this compound - Yorodumi [pdbj.org]

- 4. Preemptive Regulation of Intracellular pH in Hippocampal Neurons by a Dual Mechanism of Depolarization-Induced Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits Na-K-ATPase activity in porcine nonpigmented ciliary epithelial cells by a Src family kinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New light on the "old" chloride channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects against neuronal injury by blocking Toll-like receptor 2 activated-mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SLC26A11 Inhibition Reduces Oncotic Neuronal Death and Attenuates Stroke Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Two-photon chloride imaging using MQAE in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

DIDS as a Research Tool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely utilized chemical tool in biological research. Primarily known as an irreversible inhibitor of anion exchange proteins, its utility extends to the study of various cellular processes, including apoptosis and cell volume regulation. This guide provides a comprehensive overview of this compound as a research tool, detailing its mechanism of action, experimental applications, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its primary inhibitory effect by covalently binding to anion transporters, particularly the Band 3 protein (anion exchanger 1 or AE1) in erythrocytes and other anion channels and exchangers.[1] The isothiocyanate groups of this compound react with lysine residues on the target proteins, leading to irreversible inhibition of anion transport, most notably the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻).[2] This blockade of anion flux disrupts cellular pH homeostasis, ion gradients, and cell volume.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies depending on the target protein and the experimental system. The following tables summarize key quantitative data for this compound across different applications.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound for Various Anion Transporters and Channels

| Target Protein/System | IC₅₀ Value | Cell Type/System | Reference(s) |

| ClC-Ka chloride channel | 100 µM | Mammalian expression systems | [3][4] |

| Bacterial ClC-ec1 Cl⁻/H⁺ exchanger | ~300 µM | Bacterial expression systems | [3][5] |

| Cardiac Sodium Current (INa) | 0.15 mM | Guinea pig ventricular myocytes | [6] |

| VRAC/LRRC8 | 55 ± 2 µM | HEK-293 cells | [7] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Assay/Application | Effective Concentration | Cell Type/Model | Reference(s) |

| Inhibition of RAD51-mediated strand exchange | 0 - 10 µM | In vitro | [2] |

| Inhibition of caspase-3 and -9 activation | 100 µM | Cell-based assays | [2] |

| Neuroprotection assays | 50 - 500 µM | Ischemia-hypoxia models | [4] |

| Vasodilation studies | ~69 µM (IC₅₀) | Cerebral artery smooth muscle | [4] |

| Inhibition of anion exchange in HL-60 cells | Competitive with Cl⁻ | HL-60 cells | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.

Preparation and Storage of this compound Stock Solution

Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.[3][4][8]

-

Solubilization: this compound is poorly soluble in water.[3] Prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.[4] To aid dissolution, gently warm the solution to 37°C or use an ultrasonic bath.[3]

-

Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term storage.[9]

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer. The final DMSO concentration in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]

Anion Exchange Inhibition Assay

This protocol describes a method to measure the inhibition of anion exchange in a cell-based assay.

-

Cell Preparation: Culture cells of interest (e.g., erythrocytes, HEK-293 cells expressing a specific anion exchanger) to the desired confluency.

-

Dye Loading (for fluorescence-based assays): Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions. This allows for the monitoring of intracellular pH changes resulting from bicarbonate transport.

-

This compound Incubation: Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) in a chloride-free buffer for a specified period (e.g., 30 minutes) to allow for irreversible binding.

-

Initiation of Anion Exchange: Induce anion exchange by adding a buffer containing chloride and bicarbonate.

-

Measurement: Monitor the change in intracellular pH over time using a fluorescence plate reader or microscope. The rate of change in fluorescence is proportional to the anion exchange activity.

-

Data Analysis: Calculate the initial rate of anion exchange for each this compound concentration. Plot the rates against the this compound concentration to determine the IC₅₀ value.

This compound-Induced Apoptosis Assay (Western Blotting for Cleaved Caspase-3)

This protocol details the detection of apoptosis induction by this compound through the analysis of a key apoptotic marker, cleaved caspase-3, using Western blotting.[10][11]

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for various time points (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for cleaved caspase-3 and normalize them to a loading control (e.g., β-actin or GAPDH).

Cell Volume Measurement Assay

This protocol describes a method for measuring changes in cell volume in response to this compound treatment using microscopy.[12][13][14]

-

Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips.

-

Experimental Setup: Place the dish on a microscope stage equipped with a perfusion system to allow for solution changes.

-

Baseline Measurement: Image the cells in an isotonic buffer to establish their baseline volume. Cell volume can be determined using various microscopy techniques, such as 3D reconstruction from confocal z-stacks or by using specific dyes and image analysis software.[13][14]

-

This compound Treatment: Perfuse the cells with a buffer containing this compound at the desired concentration.

-

Time-Lapse Imaging: Acquire images of the cells at regular intervals to monitor changes in their volume over time.

-

Osmotic Challenge (Optional): To investigate the role of this compound in regulatory volume decrease (RVD), first swell the cells by exposing them to a hypotonic solution and then treat with this compound to observe its effect on the subsequent volume recovery.

-

Data Analysis: Analyze the images to quantify the cell volume at each time point. Plot the relative cell volume over time to visualize the effect of this compound.

Signaling Pathways and Experimental Workflows

This compound can be used to investigate and modulate various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and experimental workflows.

Caption: this compound irreversibly inhibits anion exchangers by covalently binding to them.

Caption: this compound can influence apoptosis by modulating mitochondrial VDAC.

Caption: Experimental workflow for assessing this compound's effect on cell volume regulation.

Conclusion

This compound remains an invaluable tool for researchers investigating a multitude of cellular functions. Its well-characterized inhibitory action on anion transporters provides a powerful method for dissecting the roles of these proteins in cellular physiology and pathophysiology. Furthermore, its effects on apoptosis and cell volume regulation open up avenues for its use in diverse research areas, from cancer biology to neuroscience. By understanding its mechanisms of action and employing robust experimental protocols, researchers can continue to leverage this compound to gain deeper insights into complex biological processes.

References

- 1. Probes for Ion Channels and Carriers—Section 16.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]

- 4. lb-agar-miller.com [lb-agar-miller.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of sodium current by chloride channel blocker 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) in guinea pig cardiac ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]

- 8. phytotechlab.com [phytotechlab.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Single Cell Volume Measurement Utilizing the Fluorescence Exclusion Method (FXm) [bio-protocol.org]

- 13. Cell volume measurements by optical transmission microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Volume Measurements by Optical Transmission Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DIDS for Inhibiting Anion Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely utilized inhibitor of anion transport across biological membranes. Its primary mechanism of action involves the covalent modification of lysine residues on anion transport proteins, leading to irreversible inhibition.[1] this compound has been instrumental in the characterization of various anion transporters, particularly those belonging to the Solute Carrier (SLC) families SLC4 and SLC26, as well as the ClC family of chloride channels.[1][2] This guide provides a comprehensive overview of this compound, including its inhibitory properties, experimental protocols for its use, and its impact on cellular signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the inhibitory constants (IC50) of this compound against a range of anion transporters. These values provide a quantitative measure of the concentration of this compound required to inhibit the transporter's activity by 50%.

| Transporter Family | Transporter | System | IC50 (µM) | Reference(s) |

| ClC Family | ClC-Ka | Chloride Channel | 100 | [1][3] |

| ClC-ec1 | Cl-/H+ Exchanger | ~300 | [1][3] | |

| SLC4 Family | Anion Exchanger 1 (AE1) | Erythrocytes | Not specified | [4] |

| NBCe1-A | Na+/HCO3- Cotransporter | ~36-40 | ||

| Other | Spontaneous Transient Inward Currents (STICs) | Rabbit Portal Vein Smooth Muscle Cells | 210 | [3] |

| Myogenic Tone | Rat Cerebral Arteries | 69 ± 14 | [3] | |

| Sarcoplasmic Reticulum Anion Efflux | Phosphate Efflux | 3 | [5] | |

| Sarcoplasmic Reticulum Ca2+ Transport | In the presence of oxalate or phosphate | 4 | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Measurement of Anion Exchange Activity using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure the activity of Cl-/HCO3- exchangers and its inhibition by this compound.

Materials:

-

Cells expressing the anion exchanger of interest

-

HEPES-buffered saline (HBS)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

This compound

-

Fluorometer or fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency on coverslips or in a multi-well plate.

-

Dye Loading:

-

Prepare a stock solution of BCECF-AM in DMSO.

-

Dilute the BCECF-AM stock solution in HBS to a final concentration of 2-5 µM.

-

Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C.

-

Wash the cells three times with HBS to remove extracellular dye.

-

-

Baseline Fluorescence Measurement:

-

Place the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.

-

Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at ~535 nm.

-

Record the baseline fluorescence ratio (490/440 nm).

-

-

Induction of Anion Exchange:

-

Perfuse the cells with a bicarbonate-free, Cl--containing solution to load the cells with Cl-.

-

Switch to a Cl--free, bicarbonate-containing solution to initiate Cl-/HCO3- exchange, which will cause an intracellular alkalinization.

-

Monitor the change in the fluorescence ratio, which reflects the change in intracellular pH (pHi).

-

-

Inhibition with this compound:

-

Pre-incubate the cells with the desired concentration of this compound in HBS for 15-30 minutes before inducing anion exchange.

-

Repeat steps 4.3 and 4.4 in the presence of this compound.

-

-

Data Analysis:

-

Calibrate the fluorescence ratio to pHi values using the nigericin/high K+ method.

-

Calculate the rate of pHi change (dpHi/dt) as a measure of anion exchanger activity.

-

Determine the concentration-dependent inhibition by this compound and calculate the IC50 value.

-

Protocol 2: Measurement of Intracellular Chloride Concentration using MQAE

This protocol outlines the use of the chloride-sensitive fluorescent dye MQAE to monitor changes in intracellular chloride concentration ([Cl-]i) upon inhibition of anion transporters by this compound.

Materials:

-

Cells of interest

-

N-(6-Methoxyquinolyl) acetoethyl ester (MQAE)

-

This compound

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or appropriate microplates.

-

Dye Loading:

-

Baseline Fluorescence Measurement:

-

Inhibition with this compound:

-

Treat the cells with varying concentrations of this compound.

-

Monitor the change in MQAE fluorescence over time. A decrease in fluorescence intensity corresponds to an increase in intracellular chloride concentration.

-

-

Calibration:

-

At the end of each experiment, calibrate the fluorescence signal to [Cl-]i. This can be achieved by permeabilizing the cells to Cl- using a cocktail of ionophores (e.g., nigericin and tributyltin) in solutions with known Cl- concentrations.

-

-

Data Analysis:

-

Convert fluorescence intensity values to [Cl-]i using the calibration curve.

-

Analyze the effect of this compound on the rate and extent of [Cl-]i changes.

-

Protocol 3: Western Blot for Apoptosis-Related Proteins

This protocol details the detection of cytochrome c release and caspase-3 activation, key markers of apoptosis, in response to this compound treatment.

Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cytochrome c, anti-caspase-3, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with the desired concentration of this compound for the specified time to induce apoptosis.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cytochrome c, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-